molecular formula C18H15N3O3S B14956048 Methyl 5-benzyl-2-[(3-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Methyl 5-benzyl-2-[(3-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B14956048
M. Wt: 353.4 g/mol
InChI Key: JFFNJKBQFWASNW-UHFFFAOYSA-N
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Description

Methyl 5-benzyl-2-[(3-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a thiazole derivative characterized by a benzyl substituent at the 5-position and a 3-pyridylcarbonylamino group at the 2-position. The methyl ester at the 4-position contributes to its lipophilicity, while the pyridylcarbonyl moiety may enhance hydrogen-bonding interactions in biological systems.

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

methyl 5-benzyl-2-(pyridine-3-carbonylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H15N3O3S/c1-24-17(23)15-14(10-12-6-3-2-4-7-12)25-18(20-15)21-16(22)13-8-5-9-19-11-13/h2-9,11H,10H2,1H3,(H,20,21,22)

InChI Key

JFFNJKBQFWASNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)C2=CN=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-benzyl-2-[(3-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pyridylcarbonyl Group: The pyridylcarbonyl group can be attached through an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzyl-2-[(3-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridylcarbonyl groups, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Methyl 5-benzyl-2-[(3-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-benzyl-2-[(3-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Variations in Thiazole Derivatives

Key structural analogs differ in substituents at the 2- and 5-positions of the thiazole core, which influence physicochemical properties and bioactivity:

Table 1: Substituent and Molecular Weight Comparison
Compound Name 2-Substituent 5-Substituent Molecular Weight Key Features
Target Compound 3-pyridylcarbonylamino Benzyl ~354.4 (calc.) High lipophilicity; H-bond donor
Methyl 5-benzoyl-2-(pyrrolidin-1-yl)-thiazole-4-carboxylate Pyrrolidin-1-yl Benzoyl ~342.3 (reported) Moderate solubility (benzoyl)
Methyl 2-amino-5-isopropyl-thiazole-4-carboxylate Amino Isopropyl 200.26 Low MW; polar substituents
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide 4-pyridinyl Methyl ~245.3 (calc.) Compact structure; basic pyridine
Solubility and Lipophilicity
  • Target Compound : The benzyl group increases lipophilicity compared to analogs with methyl () or isopropyl () substituents. The 3-pyridylcarbonyl group may mitigate insolubility via polar interactions.
  • Methyl 2-amino-5-isopropyl (): Amino and isopropyl groups improve aqueous solubility (logP ~1.5 estimated) compared to the target compound .

Crystallographic and Analytical Data

  • Methyl 2-amino-5-isopropyl-thiazole-4-carboxylate (): Crystallizes in monoclinic P21/n space group, with a molecular weight of 200.26 .
  • Target Compound: No crystallographic data are provided, but its bulkier substituents suggest challenges in crystallization compared to simpler analogs.

Biological Activity

Methyl 5-benzyl-2-[(3-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties. This article reviews the biological activity of this compound, focusing on its efficacy against Mycobacterium tuberculosis and other relevant biological targets.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C16_{16}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : 300.37 g/mol
  • Functional Groups : Thiazole, amine, and carbonyl groups.

Antimicrobial Activity

This compound has shown significant activity against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) was reported to be 0.06 µg/ml (240 nM) , indicating potent anti-tubercular properties. This activity is noteworthy as it surpasses that of established treatments such as thiolactomycin (TLM) and isoniazid (INH), which have MICs of 13 µg/ml (62.5 µM) and 0.25 µg/ml (1.8 µM), respectively .

The compound primarily targets the fatty acid synthase II (FAS-II) pathway in M. tuberculosis, specifically inhibiting the β-ketoacyl synthase enzyme mtFabH. This mechanism is critical for the synthesis of mycolic acids, essential components of the bacterial cell wall .

Comparative Efficacy

CompoundMIC (µg/ml)Target
This compound0.06M. tuberculosis H37Rv
Thiolactomycin (TLM)13FAS-II
Isoniazid (INH)0.25Mycobacterial cell wall synthesis

Study 1: Efficacy Against Drug-Resistant Strains

In a study assessing the efficacy of various thiazole derivatives, this compound demonstrated superior activity against drug-resistant strains of M. tuberculosis. The study highlighted its potential as a lead compound for developing new anti-tubercular agents .

Study 2: In Vivo Testing

In vivo studies involving animal models have indicated that this compound significantly reduces bacterial load in infected tissues when administered at doses of 10 mg/kg and 20 mg/kg over three weeks. The results showed a marked improvement in glucose tolerance and insulin sensitivity in diabetic models, suggesting additional metabolic benefits .

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